Phenylselenyl bromide

Beschreibung

The exact mass of the compound Bromoselenobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

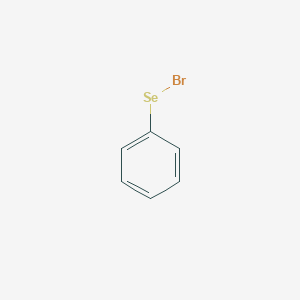

2D Structure

Eigenschaften

IUPAC Name |

phenyl selenohypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEFEIBEOBPPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188387 | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-55-3 | |

| Record name | Benzeneselenenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phenylselenyl Bromide As a Versatile Electrophilic and Radical Reagent

Phenylselenyl bromide is a highly reactive species that can participate in a wide array of chemical transformations. Its utility stems from the polarized selenium-bromine bond, which allows for both heterolytic and homolytic cleavage, giving rise to either an electrophilic selenium species (PhSe⁺) or a phenylselenyl radical (PhSe•). This dual reactivity profile enables its application in a diverse set of synthetic operations.

As an electrophile, this compound is widely employed in selenenylation reactions. pg.edu.plscispace.com It readily reacts with nucleophiles such as alkenes, alkynes, and enolates. scispace.comnih.gov For instance, the reaction with alkenes proceeds through a cyclic seleniranium ion intermediate, which can then be opened by a nucleophile to afford a variety of functionalized products. scispace.com This process, known as oxyselenenylation or aminoselenenylation depending on the nucleophile, is a powerful method for the stereocontrolled introduction of oxygen and nitrogen functionalities into organic molecules.

Beyond its electrophilic character, this compound can also serve as a precursor to the phenylselenyl radical. mdpi.combeilstein-journals.org Under thermal or photochemical conditions, or in the presence of a radical initiator, the Se-Br bond can cleave homolytically. beilstein-journals.org The resulting phenylselenyl radical can initiate a cascade of radical reactions, including cyclizations and intermolecular additions, providing access to complex carbocyclic and heterocyclic frameworks. beilstein-journals.orgresearchgate.net

The synthesis of this compound is typically achieved through the straightforward reaction of diphenyl diselenide with one equivalent of bromine. chemicalbook.comwikipedia.org This in-situ generation is often preferred, given the reagent's sensitivity to moisture and light. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅SeBr |

| Molecular Weight | 235.97 g/mol |

| Appearance | Dark red or orange crystals |

| Melting Point | 58-62 °C |

| Boiling Point | 107-108 °C at 15 mmHg |

| Solubility | Soluble in many organic solvents |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Phenylselenium Reagents

The journey of organoselenium chemistry began in the 19th century, with the first synthesis of an organoselenium compound, diethyl selenide (B1212193), reported by Löwig in 1836. scispace.comnih.gov However, for many decades, the field saw relatively slow progress, partly due to the often unpleasant odor and instability of early examples of these compounds. oup.com

A significant turning point came in the mid-20th century with the discovery of the biological importance of selenium, recognizing it as an essential trace element. scispace.comoup.com This spurred greater interest in the synthesis and reactivity of organoselenium compounds. The development of stable and manageable reagents, such as diphenyl diselenide and its halogenated derivatives like phenylselenyl bromide, was crucial for their widespread adoption in synthetic organic chemistry. wikipedia.org

Initially, research focused on the fundamental reactivity of these reagents, establishing their utility in introducing selenium into organic molecules. oup.com The subsequent discovery of the selenoxide elimination reaction in the 1970s represented a major breakthrough. wikipedia.orgnih.gov This reaction, where a selenide is oxidized to a selenoxide which then undergoes a syn-elimination to form an alkene, provided a mild and efficient method for the synthesis of unsaturated compounds. wikipedia.org This discovery firmly established organoselenium reagents as powerful tools for modern organic synthesis.

Significance of Organoselenium Chemistry in Modern Synthetic Methodologies

Classical Laboratory Preparations of Phenylselenyl Bromide

The most common and established method for synthesizing this compound in a laboratory setting involves the direct bromination of diphenyl diselenide.

Bromination of Diphenyl Diselenide

(C₆H₅)₂Se₂ + Br₂ → 2 C₆H₅SeBr

This method is a straightforward and reliable way to produce this compound for subsequent use in organic synthesis. orgsyn.org

Solvents and Reaction Conditions for Preparation

The choice of solvent and reaction conditions is crucial for the efficient and safe preparation of this compound. Commonly employed solvents for this reaction include carbon tetrachloride and dichloromethane. ontosight.ai The reaction is typically carried out by adding bromine dropwise to a solution of diphenyl diselenide, often with cooling to manage the reaction exothermicity. orgsyn.org

Following the reaction, this compound can be purified by distillation under vacuum or by recrystallization from solvents such as petroleum ether, chloroform (B151607) (free of ethanol), or diethyl ether. chemicalbook.com The purified product appears as dark red or orange crystals. chemicalbook.com

Table 1: Solvents and Conditions for this compound Preparation

| Solvent | Conditions | Purification Method | Reference |

|---|---|---|---|

| Carbon Tetrachloride | Dropwise addition of bromine | - | ontosight.ai |

| Dichloromethane | Dropwise addition of bromine | - | ontosight.ai |

| Diethyl Ether | - | Recrystallization (cooling mixture) | chemicalbook.com |

| Petroleum Ether | - | Recrystallization | chemicalbook.com |

| Chloroform (EtOH free) | - | Recrystallization | chemicalbook.com |

| - | - | Vacuum distillation | chemicalbook.com |

In Situ Generation Protocols of this compound

In many synthetic applications, this compound is generated in situ to be used immediately in the reaction mixture. This approach avoids the need to isolate and handle the potentially toxic and moisture-sensitive reagent.

Generation from Diphenyl Diselenide and Bromine in Catalytic Cycles

This compound can be generated catalytically from diphenyl diselenide and a bromine source. scispace.com In one such system, an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is used to oxidize a bromide salt, such as potassium bromide (KBr), to molecular bromine. scispace.comcardiff.ac.uk This bromine then reacts with diphenyl diselenide to form the active electrophilic species, this compound. scispace.comcardiff.ac.uk This in situ generated reagent can then participate in reactions like the acetoxyselenylation of alkenes. scispace.com The catalytic cycle allows for the continuous regeneration of the active selenium species. cardiff.ac.uk A similar one-pot synthesis has been demonstrated where this compound is generated from diphenyl diselenide and bromine for use in ruthenium-catalyzed selenylation reactions. nih.gov

Radical Abstraction from Bromine-Containing Compounds

An alternative method for the in situ generation of this compound involves the radical abstraction of a bromine atom from a suitable bromine-containing compound. For instance, visible-light irradiation of a mixture of diphenyl diselenide and carbon tetrabromide (CBr₄) can generate a phenylselenyl radical. mdpi.com This radical then abstracts a bromine atom from CBr₄ to form this compound. mdpi.com This photochemical method offers a metal-free approach to generate the reagent for subsequent reactions, such as the synthesis of β-selenyl O-heterocycles and N-heterocycles. mdpi.com Similar radical abstraction mechanisms have been proposed in other photochemical reactions involving diphenyl diselenide and brominated compounds. researchgate.net

Considerations for Handling and Storage in Research Contexts

This compound is a toxic, corrosive, and moisture-sensitive compound, necessitating careful handling and storage procedures in a laboratory setting. chemicalbook.comthermofisher.com It should be handled in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. chemicalbook.comscbt.com

For storage, this compound should be kept in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent decomposition and reaction with moisture. ontosight.aichemicalbook.comscbt.com It is incompatible with strong oxidizing agents. chemicalbook.com The compound is typically a dark brownish to black crystalline solid with an unpleasant odor. chemicalbook.comchemicalbook.com

Table 2: Physical and Safety Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrSe | thermofisher.com |

| Molecular Weight | 235.97 g/mol | sigmaaldrich.com |

| Appearance | Dark brown to black solid | chemicalbook.comthermofisher.com |

| Melting Point | 58-62 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 107-108 °C / 15 mmHg | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in common organic solvents like toluene, ethanol, chloroform, and dichloromethane | chemicalbook.comontosight.ai |

| Stability | Moisture and light sensitive | ontosight.aichemicalbook.comthermofisher.com |

| Key Hazards | Toxic, corrosive, unpleasant odor | chemicalbook.comchemicalbook.com |

Electrophilic Addition Pathways

The electrophilic nature of the selenium atom in this compound is central to its reactivity with unsaturated carbon-carbon bonds. This process is initiated by the attack of the electron-rich π-system of an alkene or alkyne on the electrophilic selenium atom.

The stability and reactivity of the seleniranium ion can be influenced by several factors. For instance, the presence of a nearby heteroatom can interact with the cationic selenium, enhancing the stability of the ion. rsc.org Computational studies and experimental findings have shown that the relative stabilities of diastereomeric seleniranium ions are strongly dependent on the strength of the selenium-heteroatom interaction. acs.org The formation of the seleniranium ion can be reversible, and at low temperatures, the reaction is under kinetic control. wiley-vch.de However, the reversibility of the addition can lead to a potential decrease in stereoselectivity. rsc.org In some cases, racemization of the seleniranium ion can occur prior to nucleophilic capture, which involves the epimerization of the carbon-selenium bonds. nih.govacs.org This racemization can proceed through the attack of a nucleophile on the selenium atom instead of the carbon atom, leading to the regeneration of the alkene and an achiral selenium species. nih.gov

The reaction between this compound and alkenes commences with the electrophilic attack of the selenium atom on the π-electrons of the carbon-carbon double bond. scispace.comwiley-vch.de Alkenes, being electron-rich, act as nucleophiles, attacking the electrophilic selenium. youtube.comlibretexts.org This initial interaction leads to the formation of the aforementioned seleniranium ion intermediate. scispace.comnih.govcardiff.ac.uk The reaction is a stereospecific anti-addition, meaning the phenylselenyl group and the subsequently added nucleophile add to opposite faces of the original double bond. wiley-vch.de

The process can be catalyzed in situ. For example, an electrophilic species, this compound, can be generated from the reaction of diphenyl diselenide with bromine. scispace.com This active species then activates the double bond of a terminal alkene to form the three-membered seleniranium ion intermediate along with a bromide ion. scispace.comcardiff.ac.uk

Table 1: Electrophilic Selenylation of Alkenes with this compound

| Alkene Substrate | Reagent System | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Terminal Alkene | PhSeBr (in situ from (PhSe)₂/Br₂) | Seleniranium ion | Acetoxyselenylation product | scispace.comcardiff.ac.uk |

| Styrene | Chiral Selenylating Agent | Diastereomeric Seleniranium ions | Methoxyselenenylation product | acs.org |

This compound is also capable of activating the triple bond of alkynes, rendering them susceptible to nucleophilic attack. researchgate.netnih.gov Similar to alkenes, the reaction is initiated by the electrophilic addition of the phenylselenyl group to the alkyne, which can lead to the formation of a selenirenium ion intermediate. nih.gov This activation is a key step in various synthetic transformations, including cyclization reactions. researchgate.netuniroma1.it Gold(I) complexes are also known to be highly efficient catalysts for the electrophilic activation of alkynes, proceeding through the formation of a π-complex. uniroma1.it In the context of this compound, the activation makes the alkyne sufficiently electrophilic to react with internal or external nucleophiles. nii.ac.jpresearchgate.net For instance, the reaction of diynyl esters with phenylselenyl chloride, a related halide, leads to the sequential activation of the alkyne bonds to form complex heterocyclic structures. nih.govresearchgate.net

The nucleophile can be either external (added to the reaction mixture) or internal (part of the alkene substrate itself). wiley-vch.denih.gov A wide variety of nucleophiles can be employed, including water, alcohols, carboxylic acids, and amines, leading to a diverse range of products. scispace.comsemanticscholar.org For example, intramolecular capture by a pendant alcohol or carboxylic acid group leads to the formation of cyclic ethers and lactones, respectively, in reactions known as selenoetherification and selenolactonization. nih.gov The regioselectivity of the nucleophilic attack generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the seleniranium ion, although anti-Markovnikov addition has also been observed under certain conditions. wiley-vch.de

Table 2: Nucleophilic Capture of Seleniranium Ions

| Alkene Type | Nucleophile | Product | Stereochemistry | Ref. |

|---|---|---|---|---|

| General Alkene | External (e.g., H₂O, ROH) | 1,2-Addition Product | Anti-addition | wiley-vch.denih.gov |

| Unsaturated Carboxylic Acid | Internal (-COOH) | Selenolactone | Anti-addition | nih.gov |

| Unsaturated Alcohol | Internal (-OH) | Cyclic Seleno Ether | Anti-addition | nih.gov |

This compound can also react with electron-rich aromatic and heteroaromatic compounds through an electrophilic substitution mechanism. rsc.orgnih.govrsc.org In these reactions, the arene acts as a nucleophile, attacking the electrophilic selenium atom of PhSeBr. This process is analogous to other electrophilic aromatic substitution reactions, such as halogenation or nitration. The reaction typically requires an activated aromatic ring (i.e., a ring with electron-donating substituents) to proceed efficiently. nih.govrsc.org

For example, substituted imidazo[1,2-a]pyridines undergo selenylation with this compound at room temperature. nih.govrsc.org The reaction proceeds via a nucleophilic substitution mechanism where the heterocyclic system attacks the electrophile. nih.gov Similarly, electron-rich arenes can be selenylated, often at the ortho or para position relative to the activating group. nih.govrsc.org

Radical Reaction Pathways

In addition to its well-established electrophilic reactivity, this compound can participate in radical reactions under certain conditions. mdpi.com This alternative pathway often involves the homolytic cleavage of the Se-Br bond or the generation of a phenylselenyl radical (PhSe•) from a precursor like diphenyl diselenide. beilstein-journals.orgnih.gov

The phenylselenyl radical can then initiate a cascade of radical reactions. For instance, it can add to a carbon-carbon double or triple bond to form a carbon-centered radical intermediate. beilstein-journals.orgresearchgate.net This intermediate can then undergo further transformations, such as cyclization or atom transfer reactions. beilstein-journals.orgnih.gov In some cases, visible light can be used to promote the formation of the phenylselenyl radical, which can then abstract a bromine atom from a source like carbon tetrachloride to generate this compound in situ. mdpi.com While less common than the electrophilic pathways, radical reactions involving this compound provide an alternative and powerful method for the formation of carbon-selenium and carbon-carbon bonds. researchgate.netcmu.edu However, in some systems, the use of this compound as a radical initiator has been shown to be less effective, providing only trace amounts of the desired products compared to other radical initiation methods. beilstein-journals.org

Generation of Phenylselenyl Radicals

The phenylselenyl radical (PhSe•) is a key intermediate in many reactions involving this compound. It can be generated through several methods. One common approach is the homolytic cleavage of the Se-Br bond, which can be induced by heat or light. Another method involves the reaction of diphenyl diselenide with a radical initiator, such as AIBN (azobisisobutyronitrile), which generates phenylselenyl radicals. beilstein-journals.orgresearchgate.net For instance, the thermal decomposition of AIBN produces radicals that can attack diphenyl diselenide to yield phenylselenyl radicals. researchgate.net

Visible light-promoted methods have also emerged as a mild and efficient way to generate phenylselenyl radicals. Irradiation of diphenyl diselenide can lead to the formation of the phenylselenyl radical. mdpi.com Additionally, the in situ generation of this compound from diphenyl diselenide and a bromine source under visible light irradiation provides a convenient route to the phenylselenyl radical. mdpi.com For example, the combination of diphenyl diselenide and CBr4 under blue light irradiation generates this compound, which can then proceed to form the radical. mdpi.com

Radical Addition to Unsaturated Systems (Alkenes, Alkynes, Allenes)

Once generated, the phenylselenyl radical readily participates in addition reactions with unsaturated systems like alkenes, alkynes, and allenes. libretexts.orgnih.govyoutube.com The addition of the phenylselenyl radical to a carbon-carbon double or triple bond is a key step in many synthetic transformations. libretexts.org

In the case of alkenes, the addition of the phenylselenyl radical typically proceeds to form the most stable carbon-centered radical intermediate. masterorganicchemistry.com This is often referred to as an "anti-Markovnikov" addition pattern when the subsequent reaction involves the addition of a hydrogen atom. masterorganicchemistry.comucalgary.ca The resulting alkyl radical can then be trapped by another molecule of this compound or other reagents to form the final product.

The addition of phenylselenyl radicals to alkynes also proceeds via a radical mechanism. The initial addition of the phenylselenyl radical to the alkyne generates a vinyl radical. youtube.comyoutube.com This vinyl radical can then react further, for example, by abstracting a hydrogen atom from a suitable donor to yield a vinyl selenide (B1212193). The stereochemistry of the resulting alkene (cis or trans) depends on the reaction conditions and the structure of the alkyne. youtube.com

Allenes, with their cumulated double bonds, also undergo radical addition with this compound. The phenylselenyl radical typically adds to the central carbon of the allene (B1206475) system, forming a stabilized allyl radical. nih.gov This intermediate can then undergo further reactions, such as atom transfer or cyclization, to afford a variety of products. nih.gov

Radical Cascade and Cyclization Mechanisms

This compound is a powerful tool for initiating radical cascade and cyclization reactions. beilstein-journals.orgacs.orgrsc.org These reactions involve a sequence of intramolecular radical additions, often leading to the formation of complex cyclic and polycyclic structures in a single step.

The process typically begins with the generation of a phenylselenyl radical, which then adds to an unsaturated bond within the substrate molecule. The resulting radical intermediate can then undergo one or more intramolecular cyclizations onto other unsaturated functionalities present in the molecule. beilstein-journals.org This cascade of cyclizations continues until a stable radical is formed, which is then quenched to give the final product.

For example, alkyne-tethered cyclohexadienones can undergo a radical cascade cyclization initiated by a phenylselenyl radical. acs.org The initial addition of the selenyl radical to the alkyne is followed by a series of cyclizations to construct fused ring systems. The regioselectivity of these cyclizations (e.g., 5-exo-trig vs. 6-endo-trig) can be influenced by the substrate structure and reaction conditions. acs.org Similarly, radical cyclizations of allene-enes can be initiated by this compound, leading to the formation of cyclic compounds. nih.gov

Atom Transfer Radical Reactions

Atom transfer radical reactions involving this compound provide a pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, a radical abstracts an atom or group from another molecule, propagating a radical chain.

A key example is the use of this compound in tin-mediated radical reactions. nih.gov For instance, a vinyl radical, generated from a vinyl bromide using a tin radical, can undergo cyclization. The resulting radical can then be trapped by a suitable reagent. nih.gov While not a direct atom transfer from this compound in this specific example, organoselenium compounds are known to participate in group transfer reactions, where a phenylselenyl group is transferred between radical species. studfile.net This highlights the broader context of radical atom and group transfer processes where selenium reagents play a crucial role.

Rearrangement Mechanisms

Sigmatropic Rearrangements Catalyzed by this compound (e.g., Isomerization of Hydroxamic Acids)

This compound can catalyze sigmatropic rearrangements, most notably the isomerization of N-aryl hydroxamic acids to para-aminophenols. researchgate.netnih.govd-nb.info This transformation proceeds through a series of consecutive nih.govunivie.ac.at-sigmatropic rearrangements. nih.govd-nb.info

The proposed mechanism, supported by experimental and computational studies, begins with the reaction of the hydroxamic acid with this compound to form an active species. researchgate.netnih.gov This is followed by a nih.govunivie.ac.at-sigmatropic rearrangement involving the cleavage of the N-O bond and the formation of a C-Se bond at the ortho position of the aromatic ring. nih.gov A subsequent second nih.govunivie.ac.at-sigmatropic rearrangement leads to the cleavage of the C-Se bond and the formation of a C-O bond at the para position, ultimately yielding the para-aminophenol product after rearomatization. nih.gov

This catalytic, redox-neutral process is highly regioselective for the para-product and has been shown to be applicable to a range of substrates, providing a valuable synthetic route to important para-aminophenol building blocks. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. researchgate.netunivie.ac.atnih.govresearchgate.net Density Functional Theory (DFT) calculations, in particular, have provided deep insights into the energetics and pathways of these reactions.

In the case of the this compound-catalyzed isomerization of hydroxamic acids, computational studies have been instrumental in mapping out the entire catalytic cycle. researchgate.netnih.gov These calculations have confirmed the feasibility of the proposed consecutive nih.govunivie.ac.at-sigmatropic rearrangement mechanism and have explained the observed para-selectivity. researchgate.netresearchgate.net By comparing the energy profiles of different possible pathways, researchers can identify the most likely reaction mechanism. For example, computations have shown the Gibbs free energy profile for the rearrangements leading to either ortho- or para-oxidation, supporting the preferential formation of the para-product. researchgate.net

Furthermore, computational studies can shed light on the role of the solvent and the electronic effects of substituents on the reaction outcome. researchgate.netresearchgate.net They can also be used to predict the reactivity of related reagents, such as phenylsulfenyl bromide, and to understand why they may be less effective catalysts for certain transformations. researchgate.netresearchgate.net The synergy between experimental work and computational chemistry provides a powerful approach to understanding and optimizing reactions involving this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of organoselenium compounds, including this compound. numberanalytics.comrsc.org DFT calculations provide detailed insights into potential energy surfaces, allowing for the identification of intermediates, transition states, and the most probable reaction pathways. numberanalytics.comresearchgate.net This computational approach is instrumental in understanding the thermodynamics and kinetics that govern the reactivity and selectivity observed in reactions involving this compound.

A significant application of DFT in this area is the investigation of the isomerization of hydroxamic acids to para-aminophenols, a reaction catalyzed by this compound under mild conditions. univie.ac.atresearchgate.netresearchgate.net Computational studies have been crucial in explaining the high para-selectivity observed experimentally. univie.ac.atresearchgate.netresearchgate.net The calculations reveal a mechanism involving consecutive researchgate.netresearchgate.net-sigmatropic rearrangements. nih.gov The process is initiated by the interaction of the hydroxamic acid with this compound, leading to the formation of a cationic active species. researchgate.netnih.gov

The computed Gibbs free energy profile for this transformation highlights the key steps. researchgate.net An initial, exergonic researchgate.netresearchgate.net-sigmatropic rearrangement involves the cleavage of the N−O bond and an ortho-attack by the selenium atom. nih.gov This is followed by a series of proton transfers and a second researchgate.netresearchgate.net-sigmatropic rearrangement, which entails the cleavage of the Se−C bond and the formation of a new C−O bond at the para position, ultimately leading to the aminophenol product. nih.gov DFT calculations have shown that alternative pathways, such as a direct N-O bond cleavage, are energetically less favorable. researchgate.net

DFT has also been employed to understand the regioselectivity in other reactions, such as the Ru(II)-catalyzed B(4)-selenylation of o-carboranes with this compound. nih.gov In this case, DFT calculations of the transition states indicated that deprotonation at the B(4) position is energetically favored over the B(3) position by 1.7 kcal mol⁻¹. nih.gov This preference dictates the observed regioselectivity of the selenylation. nih.gov

Furthermore, DFT studies have shed light on radical pathways involving this compound. For instance, in visible-light-promoted reactions, DFT calculations suggest that irradiation can induce the abstraction of a bromine atom from a bromine source by a phenylselenyl radical to generate this compound in situ. mdpi.com

The table below summarizes key energetic data from DFT studies on the isomerization of hydroxamic acid catalyzed by this compound.

| Step | Intermediate/Transition State | Computed Gibbs Free Energy (ΔG, kcal·mol⁻¹) | Reference |

| Reactant Complex Formation | 1 | 0.0 | researchgate.net |

| Aceto-enol Tautomerization | A' | -8.0 | researchgate.net |

| N-O Bond Cleavage/ researchgate.netresearchgate.net-Sigmatropic Rearrangement (from A') | TS(A'->B) | 8.7 | researchgate.net |

| Second researchgate.netresearchgate.net-Sigmatropic Rearrangement (Se-C cleavage, C-O formation) | D→E | - | nih.gov |

Note: The table presents a selection of computed energy values to illustrate the reaction profile. The reference state is the initial reactant complex.

Understanding Electronic Effects and Transition States

DFT calculations have been instrumental in characterizing the transition states of reactions involving this compound. For the isomerization of hydroxamic acids, the transition state for the initial researchgate.netresearchgate.net-sigmatropic rearrangement (N-O bond cleavage and C-Se bond formation) has a calculated activation energy that confirms its feasibility under the reaction conditions. researchgate.net The geometry of the transition state, as determined by DFT, provides a model for how the selenium atom interacts with the substrate during this key bond-forming/bond-breaking step.

Electronic effects of substituents on the reacting partners also have a profound impact. In the selenium-catalyzed para-hydroxylation of hydroxamic acids, electron-rich N-arene rings lead to high yields at room temperature, whereas electron-deficient systems require higher temperatures to achieve moderate yields. nih.gov This observation points to the electrophilic nature of the selenium catalyst and the importance of electron density in the substrate for facilitating the key rearrangement steps. The electron-withdrawing groups on the N-aryl ring likely destabilize the cationic intermediates involved in the catalytic cycle.

Similarly, in the selenylation of o-carboranes, the electronic nature of the substituents on the this compound affects the reaction yield. nih.gov Aryl selenyl bromides with halo substituents are well-tolerated, affording the products in good yields. nih.gov The electronic properties of the selenium reagent itself can be tuned; for instance, electron-withdrawing groups on the aryl ring of a diselenide catalyst can increase the electron deficiency of the selenium center, thereby accelerating reactions like epoxidation. rsc.org

The transition states in electrophilic additions often involve significant charge separation. In the addition of arylselenyl halides to alkenes, the rate-determining step can be influenced by both steric and electronic factors. researchgate.net While steric effects can be significant, the electronic demand of the developing positive charge on the carbon atoms of the former double bond is a major factor. The ability of the selenium atom to stabilize the bridged intermediate through charge delocalization is crucial. DFT studies on related systems have shown that the choice of the functional (e.g., pure vs. hybrid functionals) is important for accurately predicting activation barriers, highlighting the need for careful methodological selection in these computational studies. acs.org

The table below details the transition states and intermediates involved in the this compound-catalyzed isomerization of a hydroxamic acid, as elucidated by computational studies.

| Intermediate/Transition State | Description | Key Structural Features (Bond Lengths, etc.) | Reference |

| A | Reactant complex after aceto-enol tautomerization (stabilized by π-stacking) | D(Se-O) = 1.91 Å | researchgate.net |

| A' | Reactant complex (less stable tautomer) | D(Se-O) = 1.94 Å | researchgate.net |

| TS(A'->B) | Transition state for the concerted researchgate.netresearchgate.net-sigmatropic rearrangement, involving N-O bond cleavage and C-Se bond formation. | Activation energy of 8.7 kcal·mol⁻¹ relative to A' | researchgate.net |

| C | Intermediate after the first researchgate.netresearchgate.net-sigmatropic rearrangement and a barrierless proton transfer. | - | nih.gov |

| D | Intermediate preceding the second researchgate.netresearchgate.net-sigmatropic rearrangement. | - | nih.gov |

| E | para-O-aryl intermediate formed after the second researchgate.netresearchgate.net-sigmatropic rearrangement (concerted Se-C cleavage and C-O bond formation). | - | nih.gov |

Phenylselenyl Bromide in Organic Synthesis: Transformative Applications

Selenofunctionalization of Unsaturated Carbon-Carbon Bonds

The reaction of phenylselenyl bromide with alkenes and alkynes proceeds via the formation of a cyclic seleniranium ion intermediate. This highly reactive species is susceptible to nucleophilic attack, leading to the incorporation of both the phenylselenyl group and a nucleophile across the unsaturated bond. This process, known as selenofunctionalization, provides a stereocontrolled and regiocontrolled route to a diverse range of difunctionalized organic molecules.

The reaction of this compound with alkenes is a cornerstone of organoselenium chemistry, providing access to a variety of β-functionalized selenides. The stereochemical outcome is typically an anti-addition, resulting from the backside attack of the nucleophile on the seleniranium ion intermediate.

The addition of this compound to alkenes in the presence of alcohol or carboxylic acid nucleophiles provides an efficient route to β-alkoxy and β-acetoxy selenides. These reactions are highly stereoselective, affording trans-adducts. thieme-connect.de

For instance, the treatment of cyclohexene with this compound in acetic acid results in the formation of trans-1-acetoxy-2-(phenylseleno)cyclohexane in excellent yield. thieme-connect.de Similarly, conducting the reaction in an alcohol solvent, such as methanol, leads to the corresponding β-methoxy selenide (B1212193). The reaction is presumed to proceed through the formation of a seleniranium ion, which is then opened by the solvent nucleophile in an SN2-like manner, ensuring the anti-stereoselectivity. thieme-connect.de

| Alkene Substrate | Nucleophile/Solvent | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexene | Acetic Acid | trans-1-Acetoxy-2-(phenylseleno)cyclohexane | anti-addition | 100% | thieme-connect.de |

| (E)-Styrene | Methanol | (R,S)-1-Methoxy-2-phenyl-1-(phenylseleno)ethane | anti-addition | Good | thieme-connect.de |

| (Z)-Styrene | Methanol | (S,S)-1-Methoxy-2-phenyl-1-(phenylseleno)ethane | anti-addition | Good | thieme-connect.de |

The incorporation of nitrogen-based nucleophiles during the selenofunctionalization of alkenes is a valuable transformation for synthesizing β-amino and β-azido organoselenium compounds. These products are versatile precursors for various nitrogen-containing molecules, including amino alcohols and diamines. The general mechanism involves the initial reaction of the alkene with this compound to form the seleniranium ion, followed by ring-opening via attack from an amine or azide nucleophile. While intermolecular aminoselenylation and azidoselenylation are established transformations in organoselenium chemistry, specific examples detailing the use of this compound with external amine or azide nucleophiles are not as frequently documented as those involving oxygen nucleophiles or intramolecular processes.

Haloselenylation involves the addition of both a selenium and a halogen atom across a double bond. When using this compound, this results in a β-bromo selenide. This methodology has been effectively applied in a two-step sequence to synthesize valuable α-bromovinyl amino acids. nih.govunl.edu

In this approach, N-trifluoroacetyl α-vinyl amino esters are first treated with this compound. This results in the addition of the PhSe group and a bromine atom across the vinyl group. Subsequent oxidation of the resulting selenide to a selenoxide, followed by syn-elimination, yields the corresponding α-bromovinyl amino ester. nih.govunl.edu This reaction often produces a mixture of the internal Markovnikov adduct and the (E)-external anti-Markovnikov adduct. nih.govunl.edu

| Starting Vinyl Amino Ester (R group) | (E)-External Bromovinyl Product Yield | Internal Bromovinyl Product Yield | Combined Yield | Reference |

|---|---|---|---|---|

| CH2Ph (Phenylalanine derivative) | - | - | 87% | unl.edu |

| CH(CH3)2 (Valine derivative) | - | - | 84% | nih.gov |

| CH2CH(CH3)2 (Leucine derivative) | - | - | 81% | nih.gov |

This compound is a highly effective reagent for initiating intramolecular cyclization reactions of unsaturated substrates bearing a tethered nucleophile. The electrophilic addition of selenium to the double or triple bond forms a seleniranium ion, which is then intercepted by the internal nucleophile to forge a new ring.

A prominent example of this strategy is selenolactonization, a powerful method for constructing lactones from unsaturated carboxylic acids. The reaction of an unsaturated acid with this compound triggers the formation of a seleniranium ion, which is subsequently attacked by the carboxylate group to yield a phenylseleno-substituted lactone. This transformation is a key step in the synthesis of many complex natural products. While carbocyclizations initiated by this compound are mechanistically plausible, specific examples are less commonly reported than heterocyclizations.

The reaction of this compound with alkynes provides a direct and stereoselective route to functionalized vinyl selenides. The addition proceeds with high stereoselectivity, typically resulting in an anti-addition of the phenylselenyl and bromide groups across the triple bond. nih.govnih.gov This stereochemical outcome is consistent with a mechanism involving the formation of a cyclic selenirenium ion intermediate, which is analogous to the seleniranium ion in alkene reactions.

When terminal alkynes are used, the addition is also highly regioselective, with the phenylselenyl group adding to the terminal carbon, leading to the anti-Markovnikov product. nih.gov The resulting (E)-2-bromovinyl selenides are valuable synthetic intermediates. nih.govnih.gov

| Alkyne Substrate | Product | Stereochemistry | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| 1-Hexyne | (E)-1-Bromo-2-(phenylseleno)hex-1-ene | anti-addition | anti-Markovnikov | Quantitative | nih.gov |

| 3-Hexyne | (E)-3-Bromo-4-(phenylseleno)hex-3-ene | anti-addition | N/A | Quantitative | nih.gov |

| 4-Octyne | (E)-4-Bromo-5-(phenylseleno)oct-4-ene | anti-addition | N/A | Quantitative | nih.gov |

Selenylation of Allenes (e.g., Hexadiene Synthesis)

The reaction of this compound with allenes provides a route to functionalized hexadiene derivatives. The electrophilic addition of the phenylseleno group to one of the double bonds of the allene (B1206475) generates a vinyl-substituted intermediate that can undergo further transformations. This methodology has been applied to the synthesis of various substituted dienes.

Selenylation of Carbonyl Compounds and Their Derivatives

The introduction of a selenium moiety at the α-position of carbonyl compounds is a key transformation in organic synthesis, primarily due to the subsequent ease of elimination to form α,β-unsaturated systems.

α-Selenylation of Ketones and Enolates

This compound is a widely used electrophilic selenium reagent for the α-selenylation of ketones and their corresponding enolates. wikipedia.orgresearchgate.net The reaction can be performed under both acidic and basic conditions. wikipedia.org Under basic conditions, the ketone is first converted to its enolate, which then acts as a nucleophile and attacks the electrophilic selenium atom of this compound. researchgate.net Alternatively, under acidic conditions, the enol form of the ketone can react directly with the selenium reagent. wikipedia.org

A variety of methods have been developed for this transformation, including the use of organocatalysts and photoinduced protocols, which offer milder and more environmentally friendly reaction conditions. nih.govacs.org The resulting α-phenylseleno ketones are versatile intermediates in organic synthesis. researchgate.netnih.gov

Table 3: Conditions for α-Selenylation of Ketones

| Ketone | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | PhSeBr, LDA | THF, -78 °C | 2-(Phenylseleno)cyclohexanone | 92 |

| Acetophenone | PhSeBr, Pyrrolidine | CH2Cl2, rt | 2-(Phenylseleno)-1-phenylethanone | 85 acs.org |

Synthesis of α,β-Unsaturated Carbonyl Compounds via Selenoxide Elimination

One of the most significant applications of α-seleno carbonyl compounds is their conversion to α,β-unsaturated carbonyl compounds through a process known as selenoxide elimination. wikiwand.comsemanticscholar.orgorganicreactions.org This two-step sequence involves the oxidation of the α-phenylseleno carbonyl compound to the corresponding selenoxide, which then undergoes a syn-elimination reaction to afford the alkene and benzeneselenenic acid. wikipedia.orgmdpi.com

The oxidation is typically carried out using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comwikipedia.org The elimination step occurs under mild conditions, often at or below room temperature, making this a highly useful method for introducing carbon-carbon double bonds. wikipedia.orgwikiwand.comorganicreactions.org This methodology is widely employed in the synthesis of natural products and other complex organic molecules. mdpi.comresearchgate.net

The selenoxide elimination is a stereospecific syn-elimination process, where the hydrogen atom and the selenoxide group are on the same side of the molecule in the transition state. wikipedia.orgwikiwand.com

Selective Functionalization of Aromatic and Heteroaromatic Systems

This compound can also be utilized for the direct introduction of the phenylseleno group onto aromatic and heteroaromatic rings through electrophilic substitution. The reactivity of the aromatic system plays a crucial role, with electron-rich arenes and heterocycles being more susceptible to selenylation. clockss.org

The reaction typically requires a Lewis acid catalyst to activate the this compound and enhance its electrophilicity. libretexts.org This method provides a direct route to aryl and heteroaryl selenides, which are valuable intermediates for cross-coupling reactions and the synthesis of various functional materials. clockss.org

Regioselective Selenylation of Indoles, Pyrazoles, and Other Heterocycles

The introduction of a selenium moiety into heterocyclic scaffolds is a significant transformation in medicinal chemistry and materials science. This compound has emerged as a key reagent for the direct and regioselective C-H selenylation of a variety of heterocycles, including indoles and pyrazoles.

The selenylation of indoles typically occurs at the electron-rich C3 position. This regioselectivity is driven by the inherent nucleophilicity of this position within the indole ring. Various catalytic systems, including those based on bismuth, have been developed to facilitate this transformation, allowing for the synthesis of 3-selanylindoles under mild conditions. mdpi.com The reaction is generally tolerant of a wide range of functional groups on both the indole and the diaryl diselenide, which can be used to generate the active selenating agent in situ. Research has shown that N-substituted indoles with both benzyl and phenyl groups, as well as 2-substituted indoles, readily undergo this reaction. However, the presence of an electron-withdrawing group on the indole nitrogen, such as an N-acetyl group, can inhibit the reaction. mdpi.com

Similarly, pyrazoles can be regioselectively functionalized using this compound. The site of selenylation on the pyrazole ring can be controlled by the substitution pattern of the starting material and the reaction conditions. For instance, the synthesis of tetra-substituted phenylaminopyrazole derivatives has been achieved through a one-pot condensation reaction, showcasing the utility of this methodology in building complex molecular frameworks. nih.gov

Beyond indoles and pyrazoles, the application of this compound extends to other heterocyclic systems. For example, Ru(II)-catalyzed reactions of o-carborane acids with arylselenyl bromides have been shown to selectively generate B(4)-selenylated o-carboranes. nih.gov This demonstrates the broader utility of this compound in the functionalization of less common heterocyclic structures.

Para-Amination of Phenols via Selenocatalysis

A noteworthy application of this compound is its role as a catalyst in the para-amination of phenols. This transformation provides a direct method for the formation of a C-N bond at the para position of a phenol (B47542) ring, a valuable structural motif in pharmaceuticals and other biologically active molecules.

The reaction proceeds through a selenium-catalyzed process where a catalytic amount of this compound can smoothly convert N-aryloxyacetamides to N-acetyl p-aminophenols. nih.govresearchgate.net This method is particularly significant as it operates catalytically with respect to the selenium reagent, in contrast to stoichiometric reactions often observed with sulfur donors. nih.govresearchgate.net

The proposed mechanism involves two successive researchgate.netsemanticscholar.org-sigmatropic rearrangements of a redox-active Se-N bond. researchgate.netsemanticscholar.org Computational and experimental studies suggest that the weaker Se-N bond plays a crucial role in the catalytic cycle. nih.govresearchgate.net The reaction is tolerant of various substituents on the N-phenoxyacetamide, including both electron-rich and electron-deficient groups, leading to the desired para-C-H amination products in moderate to excellent yields. nih.gov

Interestingly, when the para position of the phenol is substituted, as in the case of tyrosine, the reaction leads to dearomatized 4,4-disubstituted cyclodienone products. nih.govresearchgate.net This highlights the versatility of the methodology to construct different molecular architectures based on the substrate. The mild nature of this para-amination reaction has been demonstrated by its application in generating a fluorogenic product in a PBS buffer. nih.govresearchgate.net

Table 1: Examples of Selenium-Catalyzed Para-Amination of N-Phenoxyacetamides

| Entry | Substituent on Phenoxy Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | H | N-(4-hydroxyphenyl)acetamide | 85 |

| 2 | 2-Me | N-(4-hydroxy-3-methylphenyl)acetamide | 82 |

| 3 | 3-Me | N-(4-hydroxy-2-methylphenyl)acetamide | 88 |

| 4 | 2-OMe | N-(4-hydroxy-3-methoxyphenyl)acetamide | 92 |

| 5 | 3-OMe | N-(4-hydroxy-2-methoxyphenyl)acetamide | 86 |

| 6 | 2-F | N-(3-fluoro-4-hydroxyphenyl)acetamide | 75 |

| 7 | 3-F | N-(2-fluoro-4-hydroxyphenyl)acetamide | 78 |

| 8 | 2-Cl | N-(3-chloro-4-hydroxyphenyl)acetamide | 62 |

| 9 | 3-Cl | N-(2-chloro-4-hydroxyphenyl)acetamide | 65 |

| 10 | 2-Br | N-(3-bromo-4-hydroxyphenyl)acetamide | 68 |

| 11 | 3-Br | N-(2-bromo-4-hydroxyphenyl)acetamide | 71 |

Carbon-Carbon Bond Formation Reactions

This compound also plays a crucial role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Its applications in this area are diverse, ranging from cross-coupling reactions to facilitating C-C bond formation in conjunction with selenylation.

C-Se Cross-Coupling Reactions (e.g., with Organoboranes)

A significant advancement in C-C bond formation involving this compound is its use in cross-coupling reactions with organoboranes, often referred to as Suzuki-Miyaura type couplings. researchgate.net These reactions provide a powerful method for the synthesis of unsymmetrical diaryl selenides.

In a notable example, a magnetically separable CuFe2O4 nanoparticle-catalyzed reaction of organoboranes with this compound has been developed. researchgate.net This protocol, conducted in a recyclable PEG-400 medium with Cs2CO3 as the base, allows for the synthesis of a variety of unsymmetrical selenides in good to excellent yields. researchgate.net The reaction demonstrates good functional group tolerance, with electron-donating substituents on the arylboronic acid generally leading to improved yields. researchgate.net

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates in the presence of a base is a general and powerful methodology for C-C bond formation. researchgate.netrsc.org This approach offers several advantages, including mild reaction conditions, tolerance of a broad range of functional groups, and high regio- and stereoselectivity. nih.gov The use of this compound as the electrophilic partner in these reactions expands the scope of Suzuki-Miyaura coupling to include the formation of C-Se bonds, which can then be further functionalized to create new C-C bonds.

Formation of C-C Bonds in Conjunction with Selenylation

This compound can also facilitate the formation of carbon-carbon bonds concurrently with the introduction of a selenium moiety. This dual functionality allows for the construction of complex molecular architectures in a single step.

One such example is the cyclofunctionalization of dienes. The reaction of (Z,Z)-cyclonona-1,5-diene with phenylselenyl chloride (a related reagent) in acetic acid leads to a bicyclic product through a stereoselective process. researchgate.net This type of reaction, where an electrophilic selenium species initiates a cyclization cascade that results in the formation of a new C-C bond, highlights the unique reactivity of these reagents.

Furthermore, this compound can be employed in reactions where the initial selenylation event sets the stage for a subsequent C-C bond-forming reaction. For instance, the selenylation of enolates or enol ethers with this compound generates α-phenylseleno carbonyl compounds. These intermediates can then undergo various transformations, including oxidative elimination to form α,β-unsaturated carbonyl compounds, or they can serve as precursors for further C-C bond-forming reactions.

Total Synthesis and Complex Molecule Construction

The unique reactivity of this compound has made it an indispensable tool in the total synthesis of complex natural products. Its ability to facilitate key transformations with high chemo-, regio-, and stereoselectivity allows for the efficient construction of intricate molecular architectures.

Strategic Application in Natural Product Synthesis

A prime example of the strategic use of this compound is in the synthesis of prostacyclin (PGX) isomers. A novel cyclization induced by phenylselenyl chloride, a closely related reagent, was a key step in the synthesis of (4E)-9-deoxy-6,9α-epoxy-Δ4-PGF1α from PGF2α methyl ester. researchgate.net This transformation highlights the ability of electrophilic selenium reagents to induce complex intramolecular cyclizations, forming multiple stereocenters in a single step.

Another significant application is in the construction of bicyclic lactones. The reaction of γ,δ-unsaturated acids with phenylselenyl chloride provides a general route to these important structural motifs. researchgate.net The process involves the regiospecific addition of the selenium reagent to the double bond, followed by intramolecular cyclization with the carboxylic acid. This methodology has been employed in the synthesis of various natural products containing lactone rings.

The versatility of this compound is further demonstrated in its use for the preparation of key intermediates. For example, it has been used in the synthesis of enones through the selenenylation of α-cyano ketones with lithium naphthalenide. sigmaaldrich.comchemicalbook.com These enones are valuable building blocks in the synthesis of numerous natural products and other complex organic molecules.

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound (PhSeBr) serves as a pivotal reagent in organic synthesis for the construction of complex molecular architectures that are foundational to various pharmaceutical and agrochemical compounds. Its utility stems from its ability to act as a source of an electrophilic selenium species, which can initiate cyclization reactions and introduce the phenylselenyl group into organic molecules. This functional group can be retained in the final product or serve as a handle for further synthetic transformations, making it a versatile tool for creating valuable intermediates. Research has demonstrated its effectiveness in generating heterocyclic scaffolds that are known to exhibit a wide range of biological activities.

One of the significant applications of this compound is in the synthesis of substituted isoxazoles, a class of heterocyclic compounds of great importance in medicinal chemistry. Isoxazole derivatives are known to possess diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties organic-chemistry.org. The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, facilitated by this compound, provides a direct route to 4-(phenylseleno)isoxazoles. This reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various functional groups.

The general transformation involves the reaction of an O-methyl oxime of an α,β-alkynyl ketone with this compound. The electrophilic selenium attacks the alkyne, triggering a cyclization cascade that results in the formation of the isoxazole ring with a phenylselenyl group at the 4-position. The resulting 4-(phenylseleno)isoxazoles are versatile intermediates, as the carbon-selenium bond can be further functionalized, for example, through cross-coupling reactions, to generate a library of highly substituted isoxazoles for drug discovery programs organic-chemistry.org.

| Substrate (2-alkyn-1-one O-methyl oxime) | Solvent | Yield (%) |

|---|---|---|

| R1=Ph, R2=Ph | CH2Cl2 | 94 |

| R1=Ph, R2=4-MeC6H4 | CH2Cl2 | 85 |

| R1=Ph, R2=n-Bu | CH2Cl2 | 88 |

| R1=4-MeOC6H4, R2=Ph | CH2Cl2 | 95 |

| R1=n-Pent, R2=Ph | CH2Cl2 | 90 |

Another key application of this compound is in the synthesis of spirocyclic compounds, which are prominent structural motifs in numerous natural products and pharmaceutical agents. Specifically, it promotes the electrophilic cyclization of arylpropiolamides to produce 3-organoselenyl spiro organic-chemistry.orgnih.govtrienones nih.gov. This transformation proceeds through a 5-endo-dig ipso-cyclization pathway, a regioselectivity that is crucial for the construction of the desired spiro-framework.

In this process, this compound acts as the electrophile that activates the alkyne bond in the arylpropiolamide substrate. This activation facilitates the subsequent intramolecular attack by the aryl ring, leading to the formation of the spirocyclic core. The reaction conditions are typically metal-free, enhancing the method's applicability. The resulting 3-organoselenyl spiro organic-chemistry.orgnih.govtrienones are valuable intermediates; the organoselenyl group can be readily used in subsequent reactions, such as Suzuki cross-coupling, to introduce further molecular diversity nih.gov. This highlights the role of this compound in not only facilitating the key cyclization but also in installing a functional handle for downstream modifications.

| Substrate (Arylpropiolamide) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-(2-methoxyphenyl)-N-methyl-3-phenylpropiolamide | Nitromethane | 90 | 85 |

| N-(2-methoxyphenyl)-N-methyl-3-(p-tolyl)propiolamide | Nitromethane | 90 | 89 |

| 3-(4-Fluorophenyl)-N-(2-methoxyphenyl)-N-methylpropiolamide | Nitromethane | 90 | 87 |

| N-(4-methoxyphenyl)-N-methyl-3-phenylpropiolamide | Nitromethane | 90 | 82 |

| N-(4-methoxyphenyl)-N-methyl-3-(p-tolyl)propiolamide | Nitromethane | 90 | 84 |

Stereochemical Control and Selectivity in Phenylselenyl Bromide Chemistry

Diastereoselective Transformations

Diastereoselectivity in reactions involving phenylselenyl bromide is often achieved by the influence of existing stereocenters in the substrate molecule. The electrophilic addition of this compound to chiral alkenes can lead to the preferential formation of one diastereomer over another. This is particularly evident in intramolecular cyclization reactions, known as selenocyclizations, and in intermolecular additions where a resident chiral center directs the approach of the electrophile or the subsequent nucleophile.

For instance, the hydroxy- and azido-selenenylation of trans-allylic alcohols provides a method for synthesizing 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azido-alcohols with good to excellent diastereoselectivity. The reaction proceeds through the formation of a seleniranium ion, which is then attacked by a nucleophile (water or azide). The stereochemistry of the starting allylic alcohol directs the nucleophilic attack to afford the anti diastereomer as the major product, with diastereomeric ratios reaching up to 95:5 nih.gov.

Key findings in diastereoselective transformations include:

Hydroxy-selenenylation: The reaction of trans-allylic alcohols with phenylselenyl chloride (a related phenylselenyl halide) in an acetonitrile/water mixture yields 1,3-diols with diastereomeric ratios generally of at least 90:10 nih.gov.

Azido-selenenylation: The addition of a phenylselenyl species and an azide nucleophile to allylic alcohols also proceeds with high diastereoselectivity. For example, the reaction of (E)-1-phenylprop-2-en-1-ol with this compound and sodium azide in different solvents consistently yields a high diastereomeric ratio, demonstrating the robustness of the substrate-controlled stereodirection nih.gov.

Aminoselenocyclizations: Chiral selenium electrophiles have been used to achieve stereoselective aminoselenocyclizations. The cyclization of carbamates using chiral electrophiles can produce nitrogen-containing heterocyclic products with high diastereomeric excess cardiff.ac.uk.

The diastereoselectivity of these reactions is a powerful tool for establishing multiple stereocenters in a single step, which is a highly sought-after feature in the synthesis of complex molecules such as natural products.

Table 1: Diastereoselectivity in the Azido-selenenylation of (E)-1-phenylprop-2-en-1-ol

This table illustrates the influence of reaction conditions on the diastereomeric ratio (d.r.) in the formation of azido-alcohols.

| Entry | Phenylselenyl Halide | Solvent | Additive (equiv.) | Yield (%) | d.r. (anti:syn) |

| 1 | PhSeBr | CH₂Cl₂ | NaN₃ (10) | 68 | 87:13 |

| 2 | PhSeBr | CH₃CN | NaN₃ (10) | 70 | 87:13 |

| 3 | PhSeCl | CH₂Cl₂ | NaN₃ (5) | 70 | 87:13 |

| 4 | PhSeCl | CH₃CN | NaN₃ (3) | 75 | 87:13 |

Enantioselective Approaches (e.g., using chiral auxiliaries or catalysts)

Achieving enantioselectivity in reactions with the achiral this compound requires the use of external chiral information. This is typically accomplished through the use of chiral auxiliaries temporarily attached to the substrate or by employing chiral catalysts that create a chiral environment around the reacting species.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the substrate, which then directs the stereochemical course of the selenenylation reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product wikipedia.orgyoutube.com. Oxazolidinones, popularized by David Evans, and pseudoephedrine amides are well-known examples of chiral auxiliaries that have been successfully used to control stereochemistry in various transformations, including alkylations and aldol reactions, which can be coupled with selenenylation chemistry wikipedia.org. The steric hindrance provided by the substituents on the auxiliary directs the approach of the electrophile to one face of the molecule, leading to a high degree of enantioselectivity wikipedia.org.

Chiral Catalysts and Reagents: The development of chiral selenium catalysts and reagents has opened a direct pathway to enantioselective selenenylation reactions. These reagents are often generated in situ from chiral diselenides by reaction with bromine cardiff.ac.uk. The resulting chiral this compound equivalent then reacts with the alkene to form diastereomeric seleniranium ion intermediates. The energy difference between these diastereomeric transition states leads to the preferential formation of one enantiomer of the product.

Examples of enantioselective approaches include:

Methoxyselenenylation: Chiral binaphthyl-cored diselenides have been used to generate chiral electrophilic selenium species for the methoxyselenenylation of styrene, achieving up to 77% diastereomeric excess cardiff.ac.uk.

Selenocyclization: Chiral ferrocene-based and camphor-based selenium electrophiles have been employed in the diastereoselective selenofunctionalization of unsaturated alcohols and carboxylic acids cardiff.ac.uk.

Photo-enzymatic Cascades: Innovative one-pot photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. This approach combines a light-driven cross-coupling of aryl bromides with biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee) .

The field of catalytic, enantioselective selenoetherification and other functionalizations is an active area of research, aiming to develop more efficient and highly selective catalytic systems nih.govillinois.edu.

Table 2: Examples of Chiral Diselenides for Enantioselective Methoxyselenenylation of Styrene

This table highlights the diastereomeric excess (d.e.) achieved with different chiral selenium reagents.

| Entry | Chiral Diselenide Type | Temperature (°C) | d.e. (%) |

| 1 | Binaphthyl-based | -78 | up to 49 |

| 2 | C₂ Symmetric Diselenide A | -78 | up to 77 |

| 3 | C₂ Symmetric Diselenide B | -78 | up to 77 |

Regioselectivity in Electrophilic Additions (e.g., Markovnikov vs. anti-Markovnikov)

The regioselectivity of the addition of this compound to unsymmetrical alkenes is a critical aspect of its chemistry. The outcome is determined by the substitution pattern of the alkene and follows principles established for other electrophilic additions. The addition typically proceeds via the formation of a three-membered seleniranium ion intermediate. The subsequent nucleophilic attack on this intermediate dictates the final regiochemistry nih.gov.

Markovnikov Addition: In most cases, the addition of this compound follows Markovnikov's rule organic-chemistry.orgleah4sci.commasterorganicchemistry.com. The initial electrophilic attack of the phenylselenyl cation (PhSe⁺) forms a seleniranium ion. The subsequent attack by the bromide anion (or another present nucleophile) occurs at the more substituted carbon atom of the former double bond. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step nih.govyoutube.com. Reactions of benzeneselenenyl halides with alkenes generally exhibit high Markovnikov regioselectivity nih.gov. This is particularly true for reactions with styrene derivatives, where the formation of an intermediate with benzylic carbocation character is highly favored researchgate.net.

Anti-Markovnikov Addition: While less common, anti-Markovnikov regioselectivity can be observed under specific circumstances. This outcome involves the nucleophile adding to the less substituted carbon of the double bond leah4sci.combyjus.com. For the addition of this compound, this can occur when the more substituted carbon is exceptionally sterically hindered, preventing the approach of the nucleophile nih.gov. Furthermore, some reactions involving terminal alkenes, such as allyl arenes, have been shown to proceed with anti-Markovnikov regiochemistry regarding the addition of the electrophile researchgate.net. Radical-mediated additions, often initiated by peroxides, are a classic example of reactions that produce anti-Markovnikov products, though the electrophilic addition of this compound itself is not typically a radical process organic-chemistry.orgbyjus.com.

The regiochemical outcome can be summarized as follows:

Styrene derivatives: React in a Markovnikov fashion researchgate.net.

Terminal alkenes (e.g., allyl arenes): Can react in an anti-Markovnikov fashion researchgate.net.

General Alkenes: Typically exhibit high Markovnikov regioselectivity unless influenced by significant steric hindrance at the more substituted carbon nih.gov.

Table 3: Regioselectivity of this compound Addition to Alkenes

This table contrasts the regiochemical outcomes for different classes of alkenes.

| Alkene Type | Major Regiochemical Outcome | Rationale |

| Styrene & Derivatives | Markovnikov | Stabilization of positive charge by the phenyl ring (benzylic cation character) researchgate.net. |

| Terminal Alkenes | Anti-Markovnikov | In some cases, the reaction proceeds in an anti-Markovnikov fashion researchgate.net. |

| Cycloalkenes | trans-Addition | The reaction proceeds via an anti-addition mechanism across the double bond nih.gov. |

Influence of Substrate Structure and Reaction Conditions on Selectivity

The selectivity of reactions involving this compound is not absolute and can be significantly influenced by both the structure of the substrate and the specific conditions under which the reaction is performed. These factors can affect the rate, yield, diastereoselectivity, enantioselectivity, and regioselectivity of the transformation.

Substrate Structure:

Steric Effects: The steric environment around the double bond plays a crucial role. Bulky substituents can hinder the approach of the electrophile or the nucleophile, potentially altering both the stereochemical and regiochemical outcome. For instance, steric hindrance is a primary reason for deviations from Markovnikov's rule nih.gov. In cross-coupling reactions, substrates with ortho-substitution often exhibit limited reactivity due to steric hindrance nih.gov.

Electronic Effects: The electronic nature of substituents on the substrate can have a profound impact. Electron-donating groups on an alkene increase its nucleophilicity, accelerating the initial electrophilic attack. In aryl bromides used in cross-coupling reactions, electron-donating groups can lead to lower yields compared to those with electron-withdrawing substituents nih.gov. The stability of the intermediate seleniranium ion or any open-chain carbocation character is also heavily influenced by the electronic properties of the substituents nih.gov.

Reaction Conditions:

Solvent: The choice of solvent can affect reaction rates and selectivity. For example, in certain Ru(II)-catalyzed selenylation reactions, solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) were found to be crucial for achieving high yields and selectivity. Changing the solvent from TFE to HFIP dramatically increased the yield for a specific substrate from 16% to 70% nih.gov.

Temperature: Temperature can influence the selectivity of a reaction, particularly when there are competing pathways with different activation energies. Lowering the temperature often enhances selectivity by favoring the pathway with the lower activation enthalpy.

Catalyst/Additives: In catalyzed reactions, the nature of the catalyst is paramount. The choice of a chiral catalyst or auxiliary is the defining factor in enantioselective transformations cardiff.ac.ukillinois.edu. Additives can also play a critical role. For instance, the presence of a base can influence the reaction pathway, and in some cases, the addition of an exogenous bromide source like tetrabutylammonium bromide (TBABr) was found to be essential for success nih.gov.

Nature of the Electrophile and Nucleophile: The reactivity of the this compound itself can be modulated by substituents on the phenyl ring. Different arylselenyl bromides can exhibit different efficiencies in reactions nih.gov. Similarly, the nature and concentration of the nucleophile will determine the outcome of the ring-opening of the seleniranium ion.

Catalytic Methodologies Utilizing Phenylselenyl Bromide

Phenylselenyl Bromide in Catalytic Cycles

A key feature of catalysis is the regeneration of the active catalytic species. In organoselenium catalysis, this compound can be generated in situ and regenerated within a catalytic cycle, allowing for its use in substoichiometric amounts.

This compound is often generated from its more stable and less reactive precursor, diphenyl diselenide ((PhSe)₂). A notable example is the potassium bromide (KBr)-catalyzed acetoxyselenylation of alkenes. cardiff.ac.ukdokumen.pub In this process, a catalytic amount of KBr is used in conjunction with a stoichiometric oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), to facilitate the reaction.

The catalytic cycle begins with the oxidation of the bromide ion (from KBr) to bromine (Br₂) by the oxidant. cardiff.ac.ukdokumen.pub This newly formed bromine then reacts with diphenyl diselenide to produce the highly electrophilic this compound. cardiff.ac.ukdokumen.pub

(PhSe)₂ + Br₂ → 2 PhSeBr

PhSeBr then acts as the key electrophile, activating the alkene double bond to form a three-membered seleniranium ion intermediate. cardiff.ac.ukdokumen.pub This intermediate is subsequently attacked by a nucleophile, in this case, acetic acid, to yield the final acetoxyselenylated product. cardiff.ac.ukdokumen.pub Crucially, the bromide ion is released during the formation of the seleniranium ion and can be re-oxidized by m-CPBA to re-enter the catalytic cycle, thus regenerating the active species. cardiff.ac.ukdokumen.pub This methodology allows for the efficient use of the selenium reagent, as it is continuously recycled.

Table 1: KBr-Catalyzed Acetoxyselenylation of Alkenes

| Alkene Substrate | Product Yield (%) | Reference |

|---|---|---|

| Styrene | 94 | dokumen.pub |

| 4-Methylstyrene | 91 | dokumen.pub |

| 4-Bromostyrene | 85 | dokumen.pub |

| 1-Octene | 44 | dokumen.pub |

Yields refer to the isolated product from the reaction of the alkene with diphenyl diselenide in the presence of catalytic KBr and m-CPBA in acetic acid.

This compound as a Catalyst in Rearrangements and Functionalizations

This compound's electrophilicity makes it an effective catalyst for various molecular rearrangements and the introduction of functional groups.

A significant application of this compound is in the catalytic, redox-neutral isomerization of N-aryl hydroxamic acids to para-aminophenols. nih.govd-nb.info This transformation provides a novel and regioselective route to valuable para-aminophenol derivatives, which are important structural motifs in pharmaceuticals. nih.gov

In this reaction, this compound acts as the catalyst, with loadings as low as 10 mol% proving effective. nih.govd-nb.info The proposed mechanism, supported by computational studies, involves an initial reaction between the hydroxamic acid and PhSeBr. nih.govresearchgate.net This is followed by a sequence of two d-nb.inforesearchgate.net-sigmatropic rearrangements. nih.gov The first rearrangement involves the N-O bond cleavage and the formation of an ortho-seleno intermediate, which then undergoes a second rearrangement to yield the final para-aminophenol product. nih.gov This catalytic process is noteworthy for its mild conditions and high para-selectivity, in contrast to many other methods that favor ortho-products. nih.govd-nb.info

Table 2: this compound as a Catalyst in the Isomerization of N-Aryl Hydroxamic Acid

| Catalyst | Catalyst Loading (mol%) | Solvent | Yield of para-Aminophenol (%) | Reference |

|---|---|---|---|---|

| PhSeBr | 100 | Dichloromethane | 72 | nih.govd-nb.info |

| PhSeBr | 10 | Dichloromethane | 66 | nih.govd-nb.info |

| PhSeCl | 10 | Dichloromethane | 65 | nih.govd-nb.info |

| N-(Phenylselenyl)phthalimide | 10 | Dichloromethane | 40 | nih.govd-nb.info |

| PhSeSePh | 10 | Dichloromethane | No Reaction | nih.govd-nb.info |

Data from the optimization of the reaction using N-hydroxy-N-phenylacetamide as the substrate.

Organoselenium compounds are well-known for their ability to catalyze a range of oxidation and reduction reactions. d-nb.infocardiff.ac.uk this compound, as part of the broader family of organoselenium reagents, can participate in these catalytic cycles. researchgate.net While often generated in situ from diphenyl diselenide for these purposes, its role is central to the catalytic turnover. For instance, in selenium-catalyzed oxidations, a Se(II) species like PhSeBr or its precursor can be oxidized to a higher-valent Se(IV) species (e.g., a seleninic acid) by a stoichiometric oxidant. This Se(IV) species then oxidizes the substrate, returning to the Se(II) state and completing the catalytic cycle. cardiff.ac.uk These reactions are utilized in transformations such as the Baeyer-Villiger oxidation of ketones and the oxidation of aldehydes to carboxylic acids. cardiff.ac.uk

Photocatalytic Applications and Visible-Light Induced Reactions

The development of photoredox catalysis has opened new avenues for chemical synthesis, and organoselenium compounds, including this compound, are valuable participants in these processes.